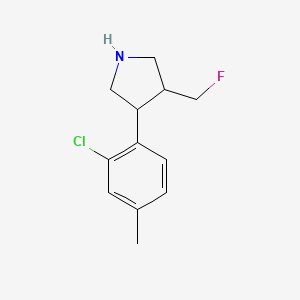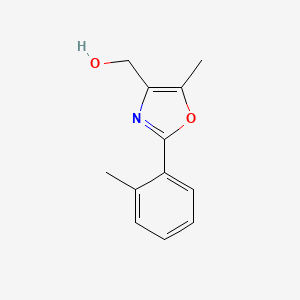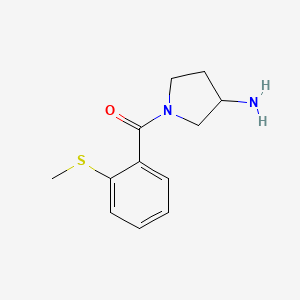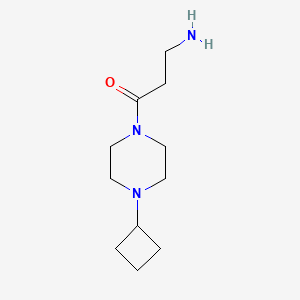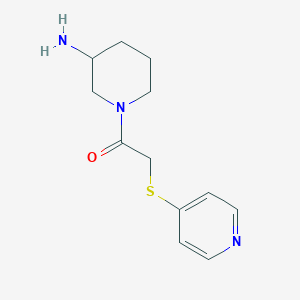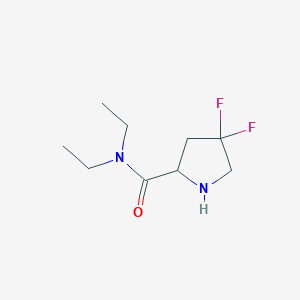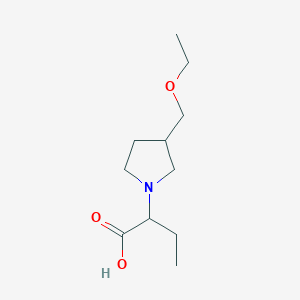
2-氯-1-(5-(羟甲基)吲哚-1-基)丙酮
描述
Synthesis Analysis
The synthesis of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one and similar compounds often involves the use of various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These compounds are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is roughly planar . The Cl and CH3 located on the stereogenic carbon exchange each other with occupancy factors in the ratio 0.60:0.40 . The whole crystal is a racemate .
Physical And Chemical Properties Analysis
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a solid compound . It has a molecular formula of C12H14ClNO2 and a molecular weight of 239.7 g/mol.
科学研究应用
合成和化学性质
吲哚衍生物的合成,例如与2-氯-1-(5-(羟甲基)吲哚-1-基)丙酮相关的化合物,涉及复杂的化学反应,产生具有潜在生物活性的化合物。使用各种光谱技术对这些合成化合物进行表征,以了解它们的化学性质和作为金属配合物形成配体的潜力,这对于开发新材料或催化剂可能至关重要(Patel & Patel, 2015)。
生物活性
对2-氯-1-(5-(羟甲基)吲哚-1-基)丙酮衍生物的研究显示出有希望的生物活性。例如,某些化合物表现出抗菌和抗真菌性质,使它们成为新抗微生物药物开发的潜在候选物。合成新化合物并对其针对各种致病微生物的评估已经导致发现对细菌和真菌具有显著抑制作用的衍生物,突显了它们在应对抗微生物耐药性方面的潜力(Debnath & Ganguly, 2015)。
抗癌研究
通过合成表现出对癌细胞系具有抗增殖作用的化合物,探索了2-氯-1-(5-(羟甲基)吲哚-1-基)丙酮衍生物的抗癌潜力。这些研究涉及在体外评估合成化合物的细胞毒效力,为了解它们的作用机制和在癌症治疗中的潜在治疗应用提供了见解(Karthikeyan et al., 2019)。
分子对接和药物设计
已经进行了与2-氯-1-(5-(羟甲基)吲哚-1-基)丙酮相关的吲哚衍生物的分子对接研究,以了解它们与生物靶标(如酶或受体)的相互作用。这些研究有助于设计和优化具有改进生物活性和特异性的新化合物,为开发具有增强疗效和减少副作用的新药铺平道路(Reddy et al., 2022)。
未来方向
Given the diverse biological activities of indoline derivatives, there is considerable interest in synthesizing a variety of these compounds and studying their biological activity . Future research could focus on exploring the therapeutic potential of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one and similar compounds in treating various diseases.
作用机制
Target of Action
The primary targets of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action for 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . The exact nature of these interactions would depend on the specific target and the structure of the derivative.
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
The molecular and cellular effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific target and biological activity.
生化分析
Cellular Effects
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities, which suggest that 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one may have similar effects on cellular processes
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one involves its interactions with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives are generally stable, but their stability can be affected by various factors such as temperature, pH, and exposure to light . Long-term studies are needed to determine the temporal effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing any toxic effects
Metabolic Pathways
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to influence metabolic flux and metabolite levels, which can have significant effects on cellular function
Transport and Distribution
The transport and distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one within cells and tissues are important factors that influence its activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their transport and distribution . The localization and accumulation of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one within cells can affect its biological activity.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one can influence its activity and function. Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-5-4-10-6-9(7-15)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFWDESSQYHFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



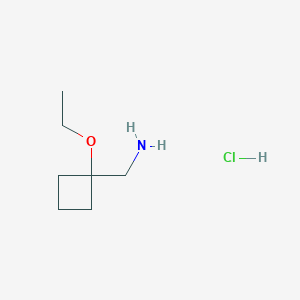

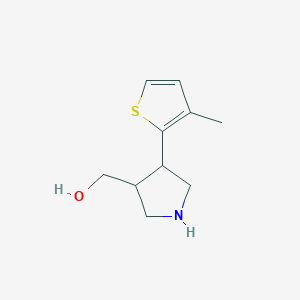
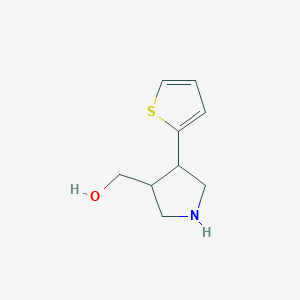
![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)
